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gamma-Hch 13C6

Catalog No.
S3705216
CAS No.
104215-85-2
M.F
C6H6Cl6
M. Wt
296.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Hch 13C6

CAS Number

104215-85-2

Product Name

gamma-Hch 13C6

IUPAC Name

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane

Molecular Formula

C6H6Cl6

Molecular Weight

296.8 g/mol

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

JLYXXMFPNIAWKQ-IDEBNGHGSA-N

SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl

Internal Standard for Environmental Analysis

gamma-Hch 13C6 is primarily used as an internal standard in environmental analysis, particularly for the detection and quantification of lindane in various environmental samples ().

Internal standards are compounds with known chemical and physical properties added to a sample before analysis. By comparing the signal of the analyte (lindane) to the signal of the internal standard (gamma-Hch 13C6), researchers can account for variations during sample preparation and instrument analysis, leading to more accurate and precise measurements of lindane concentration.

The use of isotopically labeled standards like gamma-Hch 13C6 minimizes matrix effects, a phenomenon where the chemical composition of the sample can interfere with the detection of the analyte. Since gamma-Hch 13C6 has the same chemical structure as lindane, but with heavier carbon isotopes, it experiences similar matrix effects, allowing for better correction and more reliable quantification.

Isotope Dilution Mass Spectrometry

gamma-Hch 13C6 can also be employed in isotope dilution mass spectrometry (IDMS) for the determination of lindane in environmental samples (). IDMS is a highly accurate analytical technique that relies on the addition of a known amount of the isotopically labeled standard (gamma-Hch 13C6) to the sample before analysis.

Gamma-Hexachlorocyclohexane-13C6, commonly known as gamma-HCH 13C6, is a stable isotopic variant of gamma-hexachlorocyclohexane, a chlorinated hydrocarbon. This compound is primarily used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry. The molecular formula of gamma-HCH 13C6 is C6H6Cl6, with a unique isotopic labeling that allows for precise quantification of gamma-HCH in various samples, including environmental matrices and biological systems. Gamma-HCH is known for its insecticidal properties and has been widely used in agriculture, although its use has significantly declined due to environmental and health concerns.

, including:

  • Dehydrochlorination: This reaction involves the removal of hydrochloric acid from the compound, leading to the formation of less chlorinated derivatives.
  • Photolysis: Exposure to light can cause gamma-HCH to break down into simpler compounds.
  • Hydrolysis: In aqueous environments, gamma-HCH may react with water, leading to the formation of various chlorinated byproducts.

These reactions are significant in understanding the environmental fate and degradation pathways of gamma-HCH and its derivatives .

The synthesis of gamma-HCH typically involves:

  • Cyclization of Hexachlorocyclohexane: This process involves chlorination of cyclohexane followed by a series of reactions that yield various isomers, with gamma-HCH being one of them.
  • Isotopic Enrichment: For the production of gamma-HCH 13C6 specifically, natural gamma-HCH undergoes isotopic enrichment processes to replace certain carbon atoms with the heavier isotope 13C.

These methods ensure a high purity level suitable for analytical applications .

Gamma-HCH 13C6 serves several important applications:

  • Analytical Chemistry: It is predominantly used as an internal standard in isotope dilution mass spectrometry for quantifying gamma-HCH concentrations in environmental samples.
  • Environmental Monitoring: The compound aids in tracking the presence and degradation of gamma-HCH in contaminated sites.
  • Research Tool: It is utilized in studies investigating the biotransformation pathways of hexachlorocyclohexanes in various ecosystems .

Interaction studies involving gamma-HCH have revealed its complex behavior in biological systems:

  • Biodegradation: Research indicates that certain microbial strains can metabolize gamma-HCH, leading to its transformation into less harmful substances. For instance, specific bacteria can facilitate reductive dechlorination processes.
  • Toxicological Interactions: Studies have shown that gamma-HCH interacts with various cellular pathways, impacting neurotransmitter release and potentially leading to neurotoxic effects .

Gamma-HCH shares structural similarities with other hexachlorocyclohexane isomers. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Alpha-HexachlorocyclohexaneIsomer of hexachlorocyclohexaneMore toxic than gamma-isomer; used less frequently
Beta-HexachlorocyclohexaneIsomer of hexachlorocyclohexaneLess toxic than both alpha and gamma isomers
Delta-HexachlorocyclohexaneIsomer of hexachlorocyclohexaneRarely used; limited research available
Lindane (Gamma-Isomer)Specific isomerWidely used as an insecticide; significant environmental concern

Gamma-HCH stands out due to its application as an analytical standard and its specific role in environmental monitoring compared to its counterparts .

XLogP3

3.8

Exact Mass

295.877245 g/mol

Monoisotopic Mass

293.880195 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-20-2023

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